BuChE Inhibition: Rivastigmine Provides Potent Dual-Enzyme Inhibition; Donepezil and Galantamine Are Essentially AChE-Selective
Rivastigmine inhibits human butyrylcholinesterase (hBuChE) with an IC50 of 2.95 ± 0.46 µM, whereas donepezil requires 3.75-fold higher concentrations for equivalent BuChE inhibition (IC50 = 11.06 ± 2.43 µM) [1]. Galantamine shows negligible BuChE inhibition, a property confirmed in comparative pharmacological profiling studies [2]. This differential arises from rivastigmine's carbamate structure, which enables pseudo-irreversible binding to the catalytic serine of both AChE and BuChE, whereas the piperidine (donepezil) and phenanthrene alkaloid (galantamine) scaffolds confer AChE selectivity [3]. Under optimal preincubation assay conditions for each inhibitor, rivastigmine achieves an AChE IC50 of 4.3 nM, exceeding donepezil's potency (IC50 = 6.7 nM), although both are sub-nanomolar inhibitors [4]. Critically, as Alzheimer's disease progresses, AChE expression declines while BuChE expression increases up to 120% of normal levels, making BuChE the dominant acetylcholine-hydrolysing enzyme in advanced disease [5]. Therefore, an AChE-selective agent may lose efficacy as disease advances, while rivastigmine's dual inhibition is pharmacologically sustained.
| Evidence Dimension | In vitro inhibitory potency toward human butyrylcholinesterase (hBuChE) |
|---|---|
| Target Compound Data | Rivastigmine hBuChE IC50 = 2.95 ± 0.46 µM (recombinant human AChE; human serum BuChE) |
| Comparator Or Baseline | Donepezil hBuChE IC50 = 11.06 ± 2.43 µM; Galantamine: BuChE inhibition negligible (classified as AChE-selective) |
| Quantified Difference | Rivastigmine is 3.75-fold more potent than donepezil at BuChE; galantamine shows no meaningful BuChE inhibition. |
| Conditions | In vitro enzyme inhibition assay; IC50 values are means ± SEM from ≥3 independent experiments; hAChE from recombinant human AChE; hBuChE from human serum [1]. |
Why This Matters
For researchers modelling advanced Alzheimer's pathology where BuChE predominates, rivastigmine hydrochloride is the only commercially available cholinesterase inhibitor that provides pharmacologically relevant dual-enzyme inhibition, making it indispensable for studies requiring sustained cholinergic enhancement across disease stages.
- [1] Table 2. Compound IC50 values (µM) for hAChE and hBuChE. Marucci G, Buccioni M, Ben DD, et al. Comparative in vitro study of cholinesterase inhibitors. PMC8386747. Donepezil hBuChE IC50 = 11.06 ± 2.43 µM; Rivastigmine hBuChE IC50 = 2.95 ± 0.46 µM. View Source
- [2] Table I. Pharmacological properties comparison: Enzymes inhibited — Rivastigmine: AChE Yes, BuChE Yes; Donepezil: AChE Yes, BuChE Negligible; Galantamine: AChE Yes, BuChE Negligible. PMC4052996. View Source
- [3] Emre M. Switching cholinesterase inhibitors in patients with Alzheimer's disease. Int J Clin Pract Suppl. 2002;(127):64-72. PMID: 12139369. (Pharmacological properties of rivastigmine as dual inhibitor; donepezil and galantamine as AChE-selective.) View Source
- [4] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-613. PMID: 11256231. (IC50 order: physostigmine 0.67 nM > rivastigmine 4.3 nM > donepezil 6.7 nM.) View Source
- [5] Kandiah N, et al. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase. Clin Interv Aging. 2017;12:697-707. doi:10.2147/CIA.S129145. (BuChE increases up to 120% in advanced AD while AChE declines.) View Source
